molecular formula C₁₈H₂D₃₇N B1155305 Octadecylamine-d37

Octadecylamine-d37

Cat. No.: B1155305
M. Wt: 306.74
Attention: For research use only. Not for human or veterinary use.
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Description

Octadecylamine-d37 is a deuterated form of octadecylamine (Stearylamine), where 37 hydrogen atoms have been replaced by the stable isotope deuterium. This modification makes it an invaluable tool in advanced research, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), where it serves as an internal standard for quantitative analysis . The compound features a long C18 alkyl chain (cetyl group) linked to an amine group, giving it amphiphilic properties. This structure allows it to function as a cationic surfactant in material science, facilitating the synthesis and stabilization of nanoparticles . In biochemical research, the primary amine group enables its use in the formation of liposomes for drug delivery studies and in surface modification to create functionalized materials . The incorporation of deuterium provides unique isotopic labeling for tracing studies in chemical reaction mechanisms and metabolic pathways. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should note the physical properties of the standard compound, including its low solubility in water and a melting point of approximately 148°C . Please refer to the Safety Data Sheet for handling instructions, as it may cause serious eye damage and skin irritation .

Properties

Molecular Formula

C₁₈H₂D₃₇N

Molecular Weight

306.74

Synonyms

Octadecylamine-d37;  1-Aminooctadecane-d37;  1-Octadecylamine-d37;  Adogenen 142-d37;  Alamine 7-d37;  Alamine 7D-d37;  Amine 18D-d37;  Amine AB-d37;  Armeen 18-d37;  Armeen 18D-d37;  Armeen 18D-FLK-d37;  Armofilm-d37;  Crodamine 1.18D-d37;  Farmin 80-d37;  Genami

Origin of Product

United States

Preparation Methods

Reaction Setup and Catalysts

A stainless-steel reactor is charged with octadecanamide (non-deuterated precursor), palladium-on-carbon (Pd/C, 10 wt%), and rhodium-on-carbon (Rh/C, 5 wt%) catalysts in a 2-propanol (2-PrOH)/deuterium oxide (D₂O) solvent system. The catalyst combination ensures efficient hydrogen-deuterium exchange, with Pd/C facilitating dehydrogenation and Rh/C promoting deuteration.

Key Parameters:

  • Temperature : 180°C

  • Reaction Time : 48 hours

  • Solvent Ratio : 1:2 (2-PrOH:D₂O)

  • Catalyst Loading : 11 mol% each of Pd and Rh

Post-Reaction Processing

After cooling, the mixture is filtered to remove catalysts, and the product is extracted with diethyl ether. Acid hydrolysis (6 M HCl, 100°C, 6 hours) converts the deuterated amide intermediate to this compound.

Deuteration Efficiency:

ParameterValue
Deuteration Ratio >95% (by ²H NMR)
Yield 91.7%

This method achieves high isotopic purity but requires specialized equipment for high-pressure, high-temperature reactions.

Emulsion-Based Deuteration with Hydrotropic Systems

A patent-pending approach (CN104694933A) describes an emulsion method for stabilizing octadecylamine, adaptable for deuteration by substituting solvents and reagents with deuterated analogs.

Hydrotropic System Composition

The emulsion comprises:

  • Dispersant : Tween-80 (non-ionic surfactant)

  • Solubilizer : Deuterated acetic acid (CD₃COOD)

  • Solvent : D₂O

Mass Ratios:

ComponentMass Ratio
Tween-80130
CD₃COOD7
D₂O1200

Procedure

  • Emulsion Formation : Tween-80 and CD₃COOD are dissolved in D₂O under stirring (150–180 rpm).

  • Octadecylamine Addition : Solid octadecylamine is slowly introduced at 50–60°C.

  • Stabilization : The mixture is stirred for 2 hours to form a stable emulsion.

Stability Metrics:

ConditionOutcome
Storage (1 year) No phase separation
Temperature (15°C) Stable emulsification

This method enhances solubility and stability, critical for biological applications requiring aqueous compatibility.

Modified Leuckart-Wallach Reaction for Isotopic Labeling

Adapting the Leuckart-Wallach reaction, this compound can be synthesized via reductive amination using deuterated ammonium formate (ND₄COOD).

Reaction Scheme

  • Reduction : Octadecanal reacts with ND₄COOD at 200°C.

  • Deuteration Exchange : Formamide intermediates undergo acid hydrolysis (DCl/D₂O).

Optimization Data:

VariableOptimal Value
Temperature 200°C
Pressure 15 atm
Deuteration 89–92%

This method offers scalability but requires careful control of reaction conditions to avoid side products.

Comparative Analysis of Synthesis Methods

MethodYield (%)Deuteration (%)Equipment Complexity
Catalytic Deuteration91.7>95High
Emulsion-Based85–90*85–90*Moderate
Leuckart-Wallach80–8589–92High

*Estimated for deuterated adaptation of CN104694933A .

Q & A

Q. How can researchers validate the purity and isotopic enrichment of Octadecylamine-d37 in synthetic chemistry applications?

To ensure purity, combine deuterium nuclear magnetic resonance (²H NMR) with high-resolution mass spectrometry (HRMS). ²H NMR quantifies deuterium incorporation by comparing peak integrals of deuterated vs. non-deuterated protons, while HRMS confirms molecular weight and isotopic distribution. Cross-validate results with elemental analysis for carbon, hydrogen, and nitrogen (CHN) to detect residual non-deuterated contaminants. For reproducibility, document solvent selection (e.g., deuterated chloroform for NMR) and calibration standards in the experimental section .

Q. What experimental strategies are recommended for synthesizing this compound with minimal side products?

Use catalytic deuteration methods, such as palladium-on-carbon (Pd/C) in deuterated solvents (e.g., D₂O or deuterated ethanol), under controlled hydrogen pressure. Monitor reaction progress via thin-layer chromatography (TLC) and optimize reaction time/temperature to prevent over-deuteration or chain degradation. Include control experiments with non-deuterated octadecylamine to benchmark kinetic isotope effects (KIEs). Report purification steps (e.g., column chromatography with silica gel) and characterize intermediates using Fourier-transform infrared spectroscopy (FTIR) to confirm amine group integrity .

Q. How should researchers design stability studies for this compound in aqueous vs. lipid-based systems?

Conduct accelerated stability testing under varying pH (e.g., 4–9), temperature (4°C, 25°C, 40°C), and oxidative conditions. Use liquid chromatography-mass spectrometry (LC-MS) to track deuterium loss over time, comparing degradation rates in liposomal formulations vs. buffer solutions. Include a negative control (non-deuterated analog) to differentiate isotopic stability from chemical decomposition. Statistical analysis (e.g., ANOVA) should assess significance of environmental factors on stability .

Advanced Research Questions

Q. How can isotopic effects of this compound influence micelle formation kinetics in lipid bilayer studies?

Employ stopped-flow fluorescence spectroscopy to compare critical micelle concentration (CMC) and aggregation rates between deuterated and non-deuterated analogs. Deuterium’s higher mass reduces vibrational entropy, potentially slowing self-assembly. Use molecular dynamics (MD) simulations to model deuterium’s impact on hydrophobic interactions. Validate findings with small-angle X-ray scattering (SAXS) to correlate structural changes with isotopic substitution .

Q. What methodologies resolve contradictions in reported lipid-protein binding affinities when using this compound as a surfactant?

Systematically evaluate buffer composition (e.g., ionic strength, detergents) and assay conditions (e.g., surface plasmon resonance vs. isothermal titration calorimetry). Control for deuterium’s solvent isotope effects by replicating experiments in H₂O and D₂O. Perform meta-analyses of existing literature to identify confounding variables (e.g., temperature gradients, protein purity) and propose standardized reporting criteria for surfactant-dependent binding studies .

Q. How can researchers integrate this compound into lipidomics workflows while mitigating isotopic interference in mass spectrometry?

Develop a dual-internal standard approach: use this compound for quantification and a structurally distinct deuterated lipid (e.g., D₃₅-palmitic acid) to correct for matrix effects. Optimize collision-induced dissociation (CID) parameters to distinguish isotopic clusters from endogenous lipids. Validate the protocol with spike-recovery experiments in biological matrices (e.g., plasma, cell lysates) and publish raw datasets to facilitate cross-platform reproducibility .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting results arise, apply sensitivity analysis to isolate variables (e.g., solvent deuteration, instrument calibration) and replicate experiments using orthogonal techniques (e.g., NMR vs. Raman spectroscopy) .
  • Literature Integration : Use citation management tools (e.g., Zotero) to map existing studies on deuterated surfactants, highlighting gaps in mechanistic understanding of this compound’s role in membrane dynamics .

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